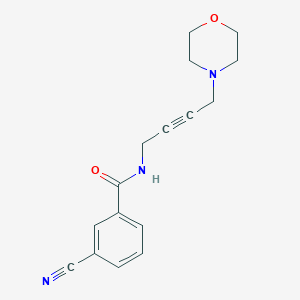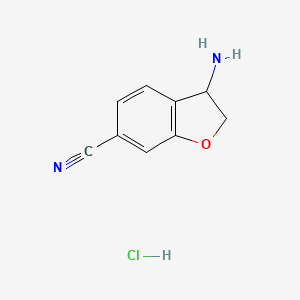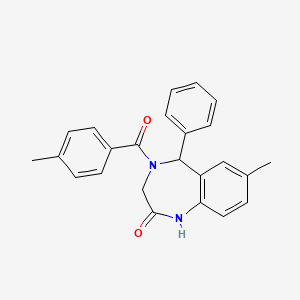![molecular formula C13H20F3NO B2744223 1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol CAS No. 790263-45-5](/img/structure/B2744223.png)
1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a chemical compound with potential applications in scientific research. It is a highly specialized compound that has been synthesized through a complex chemical process.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research into pyrrolidine and pyrrole derivatives, like the structurally related compounds synthesized in these studies, underscores their significance in organic synthesis. The development of efficient, stereoselective processes for creating key intermediates in pharmaceuticals highlights the potential utility of similar compounds in complex organic syntheses. For example, Fleck et al. (2003) detailed a stereoselective process for synthesizing a key intermediate for antibiotic development, showcasing the role of pyrrolidine derivatives in synthesizing biologically active molecules (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Antimicrobial Applications
Hublikar et al. (2019) synthesized a series of pyrrole derivatives to evaluate their antimicrobial activities, highlighting the potential of pyrrole-based compounds in developing new antimicrobial agents. The study demonstrated that these derivatives possess significant antibacterial and antifungal activities, suggesting that structurally related compounds might also serve as templates for new antimicrobial drugs (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Material Science and Polymer Research
The investigation of pyrrole-based compounds extends to materials science, where they contribute to the development of novel polymers and materials with specific properties. For instance, Tressl et al. (1998) reported on melanoidin-like Maillard polymers from 2-deoxypentoses, including N-substituted 2-(hydroxymethyl)pyrrole derivatives, discussing their potential significance in Maillard reactions and their antioxidative activity. Such studies suggest that related compounds could find applications in creating new materials with desirable properties (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Propriétés
IUPAC Name |
1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO/c1-8(2)5-6-17-9(3)7-11(10(17)4)12(18)13(14,15)16/h7-8,12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSIIXHQCSQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)


![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)
![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)

![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)
![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)
![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)

![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
